6-Oxaspiro[4.5]decan-1-one
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Overview
Description
6-Oxaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique bicyclic structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxaspiro[4.5]decan-1-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2), and typically conducted in dichloromethane (DCM) at low temperatures (around -40°C) to ensure high selectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 6-Oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions within the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-Oxaspiro[4.5]decan-1-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which 6-Oxaspiro[4.5]decan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the compound’s mechanism of action are ongoing, focusing on its potential as a pharmacophore in drug design .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Shares a similar spirocyclic structure but with two oxygen atoms in the ring system.
1-Oxaspiro[4.5]decan-2-one: Another spirocyclic compound with a different position for the oxygen atom.
Uniqueness: 6-Oxaspiro[4.5]decan-1-one is unique due to its specific oxygen placement within the spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying structure-activity relationships and developing novel compounds with desired functionalities .
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8-4-3-6-9(8)5-1-2-7-11-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPOLCEDHTCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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